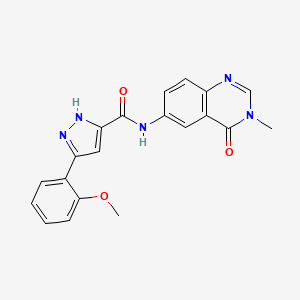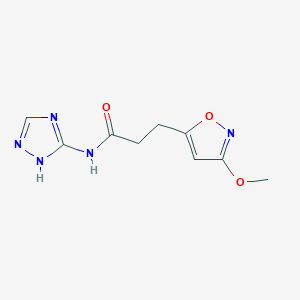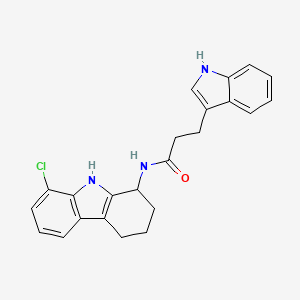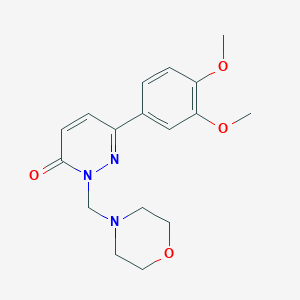![molecular formula C31H35F3N6O6 B11010592 N-[(7S)-1,2,3-trimethoxy-9-oxo-10-({4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butyl}amino)-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide](/img/structure/B11010592.png)
N-[(7S)-1,2,3-trimethoxy-9-oxo-10-({4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butyl}amino)-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(7S)-1,2,3-trimethoxy-9-oxo-10-({4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butyl}amino)-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7S)-1,2,3-trimethoxy-9-oxo-10-({4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butyl}amino)-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide involves multiple steps, including the formation of the triazolopyrazine ring, the attachment of the trifluoromethyl group, and the final coupling with the benzoheptalene moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(7S)-1,2,3-trimethoxy-9-oxo-10-({4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butyl}amino)-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[(7S)-1,2,3-trimethoxy-9-oxo-10-({4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butyl}amino)-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(7S)-1,2,3-trimethoxy-9-oxo-10-({4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butyl}amino)-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Properties
Molecular Formula |
C31H35F3N6O6 |
|---|---|
Molecular Weight |
644.6 g/mol |
IUPAC Name |
N-[(7S)-1,2,3-trimethoxy-9-oxo-10-[[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butyl]amino]-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C31H35F3N6O6/c1-17(41)36-21-9-7-18-14-24(44-2)28(45-3)29(46-4)27(18)19-8-10-22(23(42)15-20(19)21)35-11-5-6-26(43)39-12-13-40-25(16-39)37-38-30(40)31(32,33)34/h8,10,14-15,21H,5-7,9,11-13,16H2,1-4H3,(H,35,42)(H,36,41)/t21-/m0/s1 |
InChI Key |
SVDMEFSBHJNWAF-NRFANRHFSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NCCCC(=O)N4CCN5C(=NN=C5C(F)(F)F)C4)OC)OC)OC |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NCCCC(=O)N4CCN5C(=NN=C5C(F)(F)F)C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-methylbutyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11010528.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11010539.png)
![Methyl 2-({[5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11010542.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B11010554.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11010559.png)

![2-chloro-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B11010590.png)
![3-{[(4-Fluorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide](/img/structure/B11010595.png)
![6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11010596.png)
![N-[4-(acetylamino)phenyl]-4-butyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11010600.png)


